Acetone-d6
Overview
Description
Mechanism of Action
Target of Action
Acetone-d6, also known as hexadeuteroacetone, is a form of acetone where all hydrogen atoms have been replaced by deuterium It’s known that the regular form of acetone can affect the central nervous system (cns), kidney, liver, spleen, and blood .
Mode of Action
It’s known to undergo an h-2h exchange reaction with acetone to afford different isotopologues of acetone . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Acetogens, which can metabolize gaseous substrates like co2, co, and h2, have a characteristic biochemical pathway of co2 reduction to acetyl-coa, known as the reductive acetyl-coa pathway or the wood‒ljungdahl pathway . This pathway is the only known pathway of CO2 fixation coupled to energy storage . It’s plausible that this compound, being a derivative of acetone, might interact with similar biochemical pathways.
Pharmacokinetics
It’s known that this compound is a liquid with a vapor pressure of 1439 psi at 55 °C, 184 mmHg at 20 °C, and 367 psi at 20 °C . This suggests that it can be absorbed and distributed in the body through inhalation, and its volatility might influence its bioavailability.
Result of Action
Given its structural similarity to acetone, it’s plausible that it may have similar effects, such as causing drowsiness or dizziness, and potentially affecting the central nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions such as temperature can affect its stability . Moreover, its volatility suggests that it can easily evaporate, which could influence its concentration in the environment and subsequently its efficacy.
Biochemical Analysis
Biochemical Properties
Acetone-d6 plays a crucial role in biochemical reactions, particularly as a solvent in NMR spectroscopy . It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and dipole-dipole interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its volatility. It has a boiling point of 56 °C , which means it can evaporate if not properly contained, potentially affecting its concentration in a solution over time.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetone-d6 is typically synthesized through the reaction of acetone with heavy water (D2O) in the presence of an alkaline catalyst such as lithium deuteroxide (LiOD). The reaction involves the exchange of hydrogen atoms in acetone with deuterium atoms from heavy water .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the complete exchange of hydrogen atoms with deuterium atoms. The product is then purified to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Acetone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce deuterated acetic acid.
Reduction: It can be reduced to form deuterated isopropanol.
Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Deuterated acetic acid.
Reduction: Deuterated isopropanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Acetone-d6 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: this compound is used in metabolic studies to trace deuterium-labeled compounds.
Medicine: It is used in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: this compound is used in the production of deuterated materials and as a solvent in various industrial processes .
Comparison with Similar Compounds
Chloroform-d: Another deuterated solvent used in NMR spectroscopy.
Methanol-d4: Used as a solvent in NMR spectroscopy and in the synthesis of deuterium-labeled compounds.
Dimethyl sulfoxide-d6: Commonly used in NMR spectroscopy and as a solvent in various chemical reactions
Uniqueness of Acetone-d6: this compound is unique due to its high isotopic purity and its ability to provide clear NMR spectra without proton interference. This makes it particularly useful in the study of organic molecules where proton signals can complicate the analysis .
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216767 | |
Record name | (2H6)Acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Acetone-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13645 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
372.0 [mmHg] | |
Record name | Acetone-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13645 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
666-52-4 | |
Record name | Acetone-d6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetone-D6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000666524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H6)Acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H6)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETONE-D6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0N19B53H8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetone-d6?
A1: this compound has the molecular formula (CD3)2CO and a molecular weight of 64.11 g/mol.
Q2: How does the spectroscopic data of this compound compare to acetone-h6?
A2: Deuteration significantly affects the vibrational frequencies observed in infrared (IR) spectroscopy. For example, the carbonyl stretch (ν(C═O)) for acetone and this compound adsorbed on silica surfaces appears at 1660-1670 cm−1 and 1650 cm−1, respectively. [] This difference arises from the mass difference between hydrogen and deuterium, impacting the vibrational energy levels.
Q3: What can you say about the stability of this compound under various conditions?
A4: While generally stable, this compound can undergo deuterium exchange reactions under certain conditions. For example, the surface hydroxyls on porous glass can exchange with the deuterium of this compound via an enol intermediate. []
Q4: Does this compound participate in any known catalytic reactions?
A4: While not a catalyst itself, this compound is often used as a solvent in catalytic reactions. Its inert nature in many chemical transformations makes it suitable for studying reaction mechanisms and kinetics without interference.
Q5: Has this compound been investigated using computational chemistry methods?
A6: Yes, computational methods like DFT are valuable for studying this compound. One application is the study of pentaerythritol tetranitrate (PETN) conformers in this compound solution. DFT calculations help analyze the changes in vibrational spectra arising from conformational changes of PETN in this compound, revealing insights into molecular behavior in solution. []
Q6: Have any QSAR models been developed incorporating this compound data?
A6: Currently, there is no mention of specific QSAR models developed using this compound data within the provided research.
Q7: What are the primary applications of this compound in scientific research?
A8: this compound finds widespread use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy due to its deuterated nature, which simplifies spectral interpretation by eliminating solvent signals. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Additionally, it serves as a valuable tool in studying reaction mechanisms, particularly in experiments involving deuterium labeling. [, , , ] Its application extends to investigating molecular dynamics, such as the internal motion of molecules like benzyl alkyl ethers and benzylidene diacetate. [, ]
Q8: Can you elaborate on the use of this compound in NMR spectroscopy?
A8: this compound is a preferred solvent in NMR due to its deuterated nature. The deuterium atoms in this compound have a different magnetic moment compared to hydrogen (protium), leading to minimal interference with the NMR signals of the compound being analyzed. This property is crucial for obtaining clean and interpretable spectra.
Q9: How is this compound used in studying reaction mechanisms?
A9: this compound's utility in studying reaction mechanisms stems from its ability to participate in deuterium-labeling experiments. By substituting specific hydrogen atoms with deuterium in this compound, researchers can track the fate of these atoms throughout a reaction. Analyzing the deuterium incorporation in the products provides valuable information about the reaction pathway and intermediates involved.
Q10: Are there specific examples of how this compound contributes to understanding molecular dynamics?
A11: this compound aids in studying the internal motions of molecules by analyzing the temperature dependence of NMR spectra. For example, the rotation about the C(1)−C bond in benzylidene diacetate was investigated using this compound as a solvent, revealing information about the molecule's conformational preferences and the energy barriers associated with these rotations. []
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